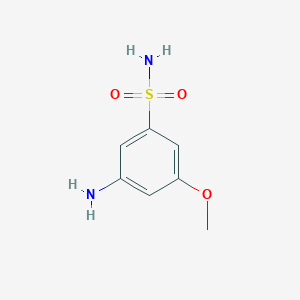

3-amino-5-methoxyBenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O3S |

|---|---|

Molecular Weight |

202.23 g/mol |

IUPAC Name |

3-amino-5-methoxybenzenesulfonamide |

InChI |

InChI=1S/C7H10N2O3S/c1-12-6-2-5(8)3-7(4-6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |

InChI Key |

PICSBVOIUWIJPY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)N)S(=O)(=O)N |

Origin of Product |

United States |

Contextualizing Within the Broader Field of Sulfonamide Chemistry

The sulfonamide functional group, characterized by a sulfuryl group connected to an amine group, is a cornerstone of medicinal chemistry. uobabylon.edu.iq Compounds bearing this moiety have demonstrated a vast array of biological activities, leading to their development as antibacterial, anticonvulsant, and even anticancer agents. uobabylon.edu.iqnih.gov The versatility of the sulfonamide scaffold lies in the ability to readily modify its structure, allowing chemists to fine-tune its properties for specific biological targets. uobabylon.edu.iq

The core structure of 3-amino-5-methoxybenzenesulfonamide features a benzene (B151609) ring substituted with a sulfonamide group, an amino group, and a methoxy (B1213986) group at positions 1, 3, and 5, respectively. This specific arrangement of functional groups imparts a unique set of electronic and steric properties to the molecule, influencing its reactivity and potential interactions with biological systems. The presence of the amino group provides a key site for further chemical modification, enabling the synthesis of a diverse library of derivatives. mdpi.com

Current Research Landscape and Emerging Academic Significance of the 3 Amino 5 Methoxybenzenesulfonamide Scaffold

Retrosynthetic Approaches to the this compound Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary retrosynthetic disconnections can be envisioned, focusing on the formation of the key carbon-sulfur and carbon-nitrogen bonds.

Disconnection A: C-S Bond Formation as the Key Step

This approach disconnects the sulfonyl group from the aromatic ring. The primary building blocks would be a derivative of m-anisidine (B1676023) (3-methoxyaniline) and a sulfonating agent. This strategy hinges on the regioselective introduction of the sulfonamide group at the 5-position of the m-anisidine core.

Disconnection B: C-N Bond Formation as the Key Step

Alternatively, the synthesis can be planned around the formation of the amino group. This involves retrosynthetically converting the amino group to a nitro group, which is a common precursor. The target molecule is thus traced back to 3-nitro-5-methoxybenzenesulfonamide. This intermediate can be further disconnected to 3-nitro-5-methoxybenzenesulfonyl chloride and ammonia (B1221849), or a protected amine equivalent. The starting material for this route would be a suitably substituted benzene (B151609) ring that can be nitrated and chlorosulfonated.

A visual representation of these approaches is detailed in the flowchart below.

| Retrosynthetic Approach | Key Disconnection | Precursor Molecules | Starting Material Strategy |

| Approach A | C-S Bond | m-Anisidine derivative, Sulfonating agent | Direct sulfonation of m-anisidine or its protected form. |

| Approach B | C-N Bond (via Nitro Group) | 3-Nitro-5-methoxybenzenesulfonyl chloride, Ammonia/Amine source | Nitration and subsequent chlorosulfonation of a methoxybenzene derivative. |

Classical and Established Synthetic Routes for Benzenesulfonamide (B165840) Architectures

Classical synthetic methods provide a robust foundation for the construction of benzenesulfonamide scaffolds. These routes typically involve sequential sulfonation and amination reactions, along with strategic functional group interconversions.

Sulfonation and Amination Reaction Sequences

A prevalent classical route to this compound commences with the chlorosulfonation of a suitable precursor. A plausible starting material is m-anisidine (3-methoxyaniline) google.comwikipedia.org. To control the reactivity and regioselectivity of the sulfonation reaction, the amino group of m-anisidine is often protected, for instance, through acylation to form an acetanilide (B955) derivative stackexchange.com.

The protected m-anisidine then undergoes chlorosulfonation using chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring. The directing effects of the methoxy and acetylamino groups guide the substitution primarily to the position para to the acetylamino group and ortho to the methoxy group, yielding the desired 3-(acetylamino)-5-methoxybenzenesulfonyl chloride.

Subsequent reaction of the sulfonyl chloride with ammonia or an ammonium (B1175870) hydroxide (B78521) solution results in the formation of the sulfonamide group. The final step involves the deprotection of the amino group, typically by acidic or basic hydrolysis of the acetyl group, to afford the target compound, this compound.

An alternative classical approach starts from a nitro-substituted precursor. For instance, 3-nitroanisole (B147296) can be subjected to chlorosulfonation to yield 3-nitro-5-methoxybenzenesulfonyl chloride. This intermediate can then be treated with ammonia to form 3-nitro-5-methoxybenzenesulfonamide. The final step involves the reduction of the nitro group to an amine, which can be achieved using various reducing agents such as iron in acidic media or catalytic hydrogenation nih.govyoutube.com.

Targeted Functional Group Interconversions on the Benzenesulfonamide Scaffold

Functional group interconversions offer flexibility in the synthesis of benzenesulfonamide derivatives. These transformations allow for the manipulation of substituents on the aromatic ring at various stages of the synthesis.

For example, a bromo-substituted intermediate, such as 3-bromo-5-methoxybenzenesulfonamide (B1532670), could be a versatile precursor chemscene.comuni.lu. The bromo group can be introduced through bromination of a suitable methoxybenzenesulfonamide derivative. This halogenated intermediate can then be converted to the desired amino compound through nucleophilic aromatic substitution or, more commonly, through transition metal-catalyzed amination reactions, which are discussed in the following section.

Another functional group interconversion strategy involves the Hofmann rearrangement of a carboxamide. Starting from 3-methoxy-5-carboxybenzenesulfonamide, the carboxylic acid can be converted to a primary amide. Subsequent treatment with a reagent like bromine in the presence of a base would initiate the Hofmann rearrangement, leading to the formation of the this compound.

Modern and Sustainable Synthetic Innovations for this compound and its Derivatives

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies. These innovations include the use of catalysts and adherence to the principles of green chemistry.

Catalytic Synthesis Methodologies (e.g., Transition Metal Catalysis, Organocatalysis, Biocatalysis)

Transition Metal Catalysis: Palladium- and copper-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds. In the context of this compound synthesis, a key application would be the amination of a halogenated precursor, such as 3-bromo-5-methoxybenzenesulfonamide. Buchwald-Hartwig amination, a palladium-catalyzed reaction, or Ullmann condensation, a copper-catalyzed reaction, could be employed to couple the aryl halide with an ammonia surrogate or a protected amine, followed by deprotection if necessary. These catalytic methods often proceed under milder conditions and with higher functional group tolerance compared to classical nucleophilic aromatic substitution. Ruthenium-based catalysts have also been explored for the selective N-alkylation of aminobenzenesulfonamides, offering another avenue for derivatization nih.gov.

Organocatalysis: While less common for the direct synthesis of the primary amine in this specific target, organocatalysis can play a role in the synthesis of related derivatives. For instance, organocatalysts can be used to promote the formation of the sulfonamide bond from a sulfonyl chloride and an amine under mild conditions, potentially avoiding the use of harsh bases.

Biocatalysis: The use of enzymes in organic synthesis offers unparalleled selectivity and operates under environmentally benign aqueous conditions. For the synthesis of aminobenzenesulfonamides, enzymes such as transaminases could be employed to introduce the amino group enantioselectively if a chiral center were present. While the target molecule itself is achiral, biocatalytic methods are highly relevant for the synthesis of chiral derivatives. Furthermore, biocatalytic methods are being developed for amide bond formation, which could be applied to the synthesis of the sulfonamide linkage nih.govmdpi.comchemrxiv.org.

Green Chemistry Principles in Synthesis (e.g., Solvent Selection, Atom Economy)

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several green chemistry principles can be applied.

Solvent Selection: Traditional organic solvents can be replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. For instance, the amination of the sulfonyl chloride can often be carried out in an aqueous medium.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric reactions. For example, a catalytic amination of 3-bromo-5-methoxybenzenesulfonamide is more atom-economical than a classical route that might involve multiple protection and deprotection steps.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that can operate under mild conditions is a key aspect of this principle. Microwave-assisted synthesis can also be a tool to improve energy efficiency by significantly reducing reaction times.

By integrating these modern and sustainable approaches, the synthesis of this compound and its derivatives can be achieved with greater efficiency, selectivity, and a reduced environmental footprint.

Chemoenzymatic and Stereoselective Synthetic Pathways to Chiral Analogues

While specific literature on the chemoenzymatic synthesis of chiral analogues of this compound is not extensively detailed, the principles can be inferred from methodologies applied to structurally related compounds, such as chiral amines, amino alcohols, and complex peptides. These strategies combine the selectivity of biological catalysts with the versatility of traditional organic chemistry. nsf.gov

Chemoenzymatic Approaches: Enzymes are highly selective catalysts that can be employed to introduce chirality or perform specific transformations under mild conditions. mdpi.com For the synthesis of chiral analogues, enzymes like hydrolases, ketoreductases (KREDs), and transaminases are particularly relevant.

Hydrolases (e.g., Lipases, Proteases): These enzymes are often used for the kinetic resolution of racemic mixtures. For instance, a racemic amino-sulfonamide precursor could be acylated, and a lipase (B570770) could then selectively hydrolyze one enantiomer of the acylated compound, allowing for the separation of the two enantiomers. Papain, a cysteine protease, has been used in the chemoenzymatic polymerization of peptide esters, demonstrating the ability of such enzymes to form new bonds with high fidelity. rsc.org

Ketoreductases (KREDs): The stereoselective reduction of a ketone is a powerful method for establishing a chiral hydroxyl group. A potential synthetic route to a chiral analogue could involve the reduction of a ketosulfonamide precursor. The use of KREDs can achieve very high diastereoselectivity (dr) and enantioselectivity. For example, a highly trans-diastereoselective synthesis of tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate was achieved with a KRED, affording a ~98:2 dr. nih.gov

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, creating a chiral amine. This is a highly efficient method for asymmetric amine synthesis. A prochiral ketone analogue of this compound could be converted into a specific enantiomer of a chiral amine using a suitable transaminase and an amino donor like 2-aminopropane. googleapis.com

Hydroxylases: Iron and α-ketoglutarate dependent hydroxylases are capable of site-selective hydroxylation. This approach has been validated in the synthesis of analogues of the GE81112 complex, where these enzymes were used to generate unnatural amino acid building blocks. nsf.gov This strategy could be envisioned for introducing hydroxyl groups into specific positions on the benzenesulfonamide scaffold to create novel chiral analogues.

Stereoselective Synthetic Strategies: Beyond biocatalysis, modern organic synthesis offers powerful tools for controlling stereochemistry.

Chiral Auxiliaries: A common strategy involves temporarily attaching a chiral auxiliary to the substrate to direct a subsequent diastereoselective reaction. For instance, 4-phenyloxazolidin-2-one (B1595377) has been used as a chiral resolution reagent and auxiliary for the stereoselective synthesis of β-branched α-amino acids. rsc.org

Electrocatalytic Methods: Recent advances have shown that stereoselective transformations can be driven by electrocatalysis. A streamlined approach for creating enantiopure amino alcohols utilizes a serine-derived chiral carboxylic acid in stereoselective electrocatalytic decarboxylative couplings. nih.gov This modular and scalable method highlights how radical-based strategies can simplify complex synthetic pathways. nih.gov

The table below summarizes potential enzymatic approaches for generating chiral analogues.

| Enzyme Class | Reaction Type | Potential Application to Analogues | Key Advantages | Example from Literature |

| Ketoreductase (KRED) | Asymmetric reduction of ketone | Conversion of a prochiral keto-sulfonamide to a chiral hydroxy-sulfonamide. | High stereoselectivity (dr and ee), mild reaction conditions. | Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol with ~98:2 dr. nih.gov |

| Transaminase (TA) | Asymmetric amination of ketone | Conversion of a prochiral keto-sulfonamide to a chiral amino-sulfonamide. | Direct formation of chiral amines, high enantiomeric excess. | Stereoselective synthesis of chiral amines using 2-aminopropane as donor. googleapis.com |

| Hydrolase (e.g., Lipase) | Kinetic resolution of racemate | Selective hydrolysis of one enantiomer of an esterified or acylated racemic sulfonamide. | Broad substrate scope, commercially available enzymes. | Chemoenzymatic peptide synthesis. mdpi.com |

| Hydroxylase | Regio- and stereoselective C-H hydroxylation | Introduction of a hydroxyl group at a specific position on the aromatic ring or side chain. | High selectivity, access to novel analogues. | Synthesis of GE81112 B1 analogues using Fe/αKG hydroxylases. nsf.gov |

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purity of the final this compound and its synthetic intermediates is critical. A multi-step synthesis requires robust purification methods at each stage to remove unreacted starting materials, reagents, and by-products.

Common Purification Techniques:

Crystallization: This is one of the most effective methods for purifying solid compounds. The choice of solvent is crucial; the desired compound should be soluble at high temperatures and sparingly soluble at low temperatures. For related sulfonamides, recrystallization from ethanol (B145695)/water mixtures has proven effective. The process not only purifies but also allows for the isolation of specific polymorphs. The underlying principle relies on the energetic hierarchy of intermolecular interactions, where strong interactions like hydrogen bonds guide the initial formation of dimers, followed by weaker interactions that facilitate crystal growth. rsc.org

Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For sulfonamides and their intermediates, silica (B1680970) gel is a common stationary phase, with mobile phases typically consisting of mixtures of a polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexane). Progress is often monitored by Thin Layer Chromatography (TLC).

Extraction: Liquid-liquid extraction is used to separate compounds based on their differing solubilities in two immiscible liquid phases, often an aqueous phase and an organic solvent. This is frequently used during the work-up of a reaction. For instance, after a reaction, the mixture can be neutralized and the product extracted into a solvent like ethyl acetate. google.com A specific application involves treating a reaction mixture of a related intermediate, 3-amino-5-methylisoxazole (B124983), with an aqueous caustic solution (e.g., sodium hydroxide) to remove impurities that cause discoloration in subsequent steps. google.com The desired product is then recovered by extraction with a solvent such as methylene (B1212753) chloride. google.com

Distillation: This technique is used to purify liquids or to remove volatile solvents. In some syntheses, distillation is used to remove water or low-boiling point by-products from a reaction mixture. google.com

The table below outlines various purification techniques and their applications in the context of synthesizing sulfonamides and their precursors.

| Technique | Principle | Application | Key Parameters | Example |

| Recrystallization | Differential solubility of the compound in a solvent at different temperatures. | Purification of the final solid product and key intermediates. | Solvent system (e.g., ethanol/water), temperature gradient, cooling rate. | Purification of 3-amino-4-chloro-N-(3-methoxypropyl)benzenesulfonamide from ethanol/water. |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | Separation of the target compound from by-products and unreacted starting materials. | Stationary phase (e.g., silica gel), mobile phase (e.g., ethyl acetate/hexane). | Used for purifying sulfonamide products to ≥95% purity. |

| Liquid-Liquid Extraction | Partitioning of a solute between two immiscible liquid phases. | Initial work-up of reaction mixtures; removal of water-soluble or acid/base-soluble impurities. | Solvent choice (e.g., ethyl acetate, methylene chloride), pH of the aqueous phase. | Extraction of 3-amino-5-methylisoxazole with methylene chloride after caustic wash. google.com |

| Caustic Wash / Distillation | Chemical reaction of impurities with a caustic solution followed by removal of the aqueous phase. | Removal of specific impurities that cause discoloration in downstream processing. | Caustic concentration (10-90% NaOH), temperature (50-150°C), distillation. | Purification of 3-amino-5-methylisoxazole to prevent solvent discoloration. google.com |

Purity Analysis: The purity of the isolated compound is typically verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), often with a C18 column and an acetonitrile/water mobile phase, or Gas Chromatography (GC). google.com

Functional Group Transformations at the Amino Moiety

The aromatic amino group of this compound is a primary site for a variety of functional group transformations, including acylation, alkylation, condensation, and diazotization reactions. These modifications are fundamental in altering the electronic and steric properties of the molecule, paving the way for the synthesis of a diverse array of derivatives.

Acylation and Alkylation Reactions

Acylation is commonly achieved by reacting the amino group with acylating agents such as acid chlorides or anhydrides. For instance, acetylation with acetic anhydride (B1165640) can introduce an acetyl group, forming the corresponding acetamide. This reaction is often performed to protect the amino group during subsequent chemical modifications.

Alkylation of the amino moiety introduces alkyl groups, which can range from simple methyl groups to more complex chains. These reactions are typically carried out using alkyl halides. The synthesis of N-substituted derivatives is a common strategy in medicinal chemistry to modulate a compound's properties. For example, the reaction with benzyl (B1604629) bromide would yield the N-benzyl derivative.

| Reaction Type | Reagent | Product Type | Typical Conditions |

|---|---|---|---|

| Acylation | Acetic Anhydride (Ac₂O) | N-acetyl-3-amino-5-methoxybenzenesulfonamide | Presence of a base or neat, often with gentle heating |

| Acylation | Benzoyl Chloride | N-benzoyl-3-amino-5-methoxybenzenesulfonamide | Schotten-Baumann conditions (e.g., NaOH/water) |

| Alkylation | Methyl Iodide (CH₃I) | 3-(Methylamino)-5-methoxybenzenesulfonamide | Base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) |

| Alkylation | Benzyl Bromide | 3-(Benzylamino)-5-methoxybenzenesulfonamide | Base (e.g., NaH) in an inert solvent (e.g., THF) |

Condensation Reactions, Including Schiff Base Formation

The primary amino group of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. researchgate.net This reaction typically proceeds under acidic or basic catalysis and involves the elimination of a water molecule. libretexts.org

The formation of a C=N double bond is a key feature of these products. acs.org Schiff bases are significant intermediates in organic synthesis and have been widely studied. The reaction of this compound with various substituted benzaldehydes can lead to a library of Schiff base derivatives with diverse electronic and steric properties. researchgate.netnih.gov For example, condensation with salicylaldehyde (B1680747) would introduce a hydroxyl group ortho to the imine, which can act as a chelating ligand.

| Carbonyl Compound | Product Name | Typical Conditions |

|---|---|---|

| Benzaldehyde | N-(Benzylidene)-3-amino-5-methoxybenzenesulfonamide | Reflux in ethanol with a catalytic amount of acetic acid. researchgate.net |

| 4-Hydroxybenzaldehyde | N-(4-Hydroxybenzylidene)-3-amino-5-methoxybenzenesulfonamide | Reflux in an alcohol solvent. nih.gov |

| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | N-(4-Hydroxy-3-methoxybenzylidene)-3-amino-5-methoxybenzenesulfonamide | Standard condensation in a suitable solvent like propan-2-ol. acs.org |

| Terephthalaldehyde | N,N'-(1,4-Phenylenebis(methanylylidene))bis(this compound) | Condensation in a 2:1 molar ratio in a lower alkanol. researchgate.net |

Diazotization and Subsequent Coupling Reactions

The aromatic amino group can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures (0–5 °C) using sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl). dnu.dp.ua The resulting diazonium salt, 3-methoxy-5-sulfamoylbenzenediazonium chloride, is a highly reactive intermediate.

These diazonium salts are valuable in synthesis as they can undergo a variety of transformations, most notably azo coupling reactions. rsc.org In an azo coupling, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to form an azo compound. libretexts.org These products are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) and are often highly colored, forming the basis of many azo dyes. libretexts.org For example, coupling the diazotized this compound with β-naphthol would produce a vividly colored azo dye. rsc.org

| Step | Reagents | Intermediate/Product Type | Key Features |

|---|---|---|---|

| Diazotization | NaNO₂, HCl (aq) | Arenediazonium Salt | Reaction performed at 0–5 °C; intermediate is often used in situ. dnu.dp.ua |

| Azo Coupling | Phenol | Hydroxy-substituted Azo Compound | Electrophilic aromatic substitution on the activated phenol ring. rsc.org |

| Azo Coupling | Aniline | Amino-substituted Azo Compound | Coupling usually occurs at the para position of the aniline derivative. libretexts.org |

| Azo Coupling | β-Naphthol | Naphthol-based Azo Dye | Forms highly colored compounds. rsc.org |

Chemical Modifications of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) also offers opportunities for chemical modification, primarily through reactions involving the acidic N-H protons.

N-Substitution Reactions on the Sulfonamide Nitrogen

The primary sulfonamide nitrogen in this compound possesses acidic protons, allowing for N-substitution reactions to form secondary or tertiary sulfonamides. These reactions typically require a base to deprotonate the sulfonamide, generating a nucleophilic sulfonamide anion.

N-Alkylation: The sulfonamide anion can react with various alkylating agents, such as alkyl halides or alcohols, to introduce alkyl substituents. The "borrowing hydrogen" or "hydrogen autotransfer" methodology has emerged as an efficient way to use alcohols as alkylating agents, often catalyzed by transition metals like manganese or iridium, with water as the only byproduct. acs.orgrsc.org

N-Arylation: The introduction of aryl groups onto the sulfonamide nitrogen can be achieved through cross-coupling reactions. The Chan-Evans-Lam (CEL) reaction, for example, utilizes arylboronic acids as the arylating agent in the presence of a copper catalyst. nih.gov This method allows for the formation of N-aryl sulfonamides under relatively mild conditions. Another approach involves the reaction with o-silylaryl triflates in the presence of a fluoride (B91410) source like CsF, which proceeds without a transition metal catalyst. acs.orgresearchgate.net

| Reaction Type | Reagents & Catalysts | Product Type | Reference Method |

|---|---|---|---|

| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | N-Alkylsulfonamide | Classical Alkylation |

| N-Alkylation | Alcohol, Mn(I) or Ir(III) catalyst, Base | N-Alkylsulfonamide | Borrowing Hydrogen. acs.orgrsc.org |

| N-Arylation | Arylboronic Acid, Cu(OAc)₂, Base | N-Arylsulfonamide | Chan-Evans-Lam Coupling. nih.gov |

| N-Arylation | o-Silylaryl Triflate, CsF | N-Arylsulfonamide | Transition-Metal-Free Arylation. acs.orgresearchgate.net |

Studies on the Hydrolysis and Stability of the Sulfonamide Bond

The sulfonamide bond (C-S-N) is generally considered to be chemically robust. However, it is susceptible to cleavage under certain hydrolytic conditions. The stability of this bond is crucial for many of its applications.

Hydrolysis of sulfonamides can occur under both acidic and basic conditions, although it typically requires forcing conditions such as elevated temperatures. The reaction results in the cleavage of the sulfur-nitrogen bond to yield a sulfonic acid and an amine.

Studies on the degradation of sulfonamide-containing compounds have shown that the rate of hydrolysis is pH-dependent. For instance, the degradation of a sulfonamide herbicide was found to be faster under acidic conditions than in neutral or basic media. koreascience.kr The mechanism of hydrolysis can vary with pH. Under acidic conditions, protonation of the sulfonamide nitrogen or an oxygen atom of the sulfonyl group can facilitate nucleophilic attack by water. In contrast, under strong basic conditions, hydrolysis can be initiated by the attack of a hydroxide ion. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is the primary site for substitution reactions, where an atom or group is replaced by another. The nature of the existing substituents profoundly influences the position and rate of these reactions.

Regioselectivity and Directing Effects of Substituents

The outcome of electrophilic aromatic substitution (EAS) on a substituted benzene is largely determined by the electronic properties of the substituents already present on the ring. libretexts.org These groups can either activate or deactivate the ring towards attack by an electrophile and direct the incoming group to specific positions (ortho, meta, or para). libretexts.org

In this compound, the amino (-NH2) and methoxy (-OCH3) groups are strong activating groups and ortho-, para-directors. libretexts.org This is due to their ability to donate electron density to the benzene ring through resonance, stabilizing the positively charged intermediate (the Wheland intermediate) formed during the reaction. libretexts.orglumenlearning.com Conversely, the sulfonamide group (-SO2NH2) is a deactivating group and a meta-director. youtube.com Its electron-withdrawing nature destabilizes the intermediates for ortho and para attack.

Given the positions of the existing groups (amino at C3, methoxy at C5), the directing effects can be summarized as follows:

Amino group (-NH2 at C3): Directs incoming electrophiles to the ortho positions (C2 and C4) and the para position (C6).

Methoxy group (-OCH3 at C5): Directs incoming electrophiles to the ortho positions (C4 and C6) and the para position (C2).

Sulfonamide group (-SO2NH2 at C1): Directs incoming electrophiles to the meta positions (C2 and C6).

The combined influence of these groups suggests that electrophilic substitution will preferentially occur at the C2, C4, and C6 positions, which are activated by both the amino and methoxy groups. The steric hindrance from the existing substituents may also play a role in determining the final product distribution. libretexts.org

| Substituent | Position | Electronic Effect | Directing Influence | Activated Positions |

|---|---|---|---|---|

| -NH2 (Amino) | C3 | Activating, Electron-donating | Ortho, Para | C2, C4, C6 |

| -OCH3 (Methoxy) | C5 | Activating, Electron-donating | Ortho, Para | C2, C4, C6 |

| -SO2NH2 (Sulfonamide) | C1 | Deactivating, Electron-withdrawing | Meta | C2, C6 |

Halogenation, Nitration, and Further Sulfonation Investigations

Halogenation: The introduction of halogen atoms (chlorine, bromine, iodine) onto the benzene ring is a common electrophilic aromatic substitution reaction. lumenlearning.com Due to the activating nature of the amino and methoxy groups, halogenation of this compound is expected to proceed readily, often without the need for a strong Lewis acid catalyst that is typically required for less reactive substrates. lumenlearning.com The positions of substitution would be directed by the existing activating groups. The presence of halogens can significantly alter the biological activity of molecules. nih.gov

Nitration: Nitration involves the introduction of a nitro group (-NO2) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com The nitronium ion (NO2+) acts as the electrophile. masterorganicchemistry.com In the case of this compound, the strong activating effects of the amino and methoxy groups would direct the nitro group to the ortho and para positions. However, the strongly acidic conditions of nitration can protonate the amino group to form an anilinium ion (-NH3+), which is a deactivating, meta-directing group. libretexts.org This can complicate the regiochemical outcome of the reaction. For instance, the nitration of 2-amino-5-chloro-4-methylbenzenesulfonic acid has been studied, highlighting the optimization of reaction conditions to improve yield. researchgate.net

Sulfonation: Further sulfonation of this compound can be achieved using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). masterorganicchemistry.com The electrophile in this reaction is SO3. lumenlearning.com Similar to nitration, the directing effects of the substituents will determine the position of the incoming sulfonic acid group. A notable feature of sulfonation is its reversibility; the sulfonic acid group can be removed by heating with dilute acid. masterorganicchemistry.com This property can be utilized in synthesis to temporarily block a position on the ring. masterorganicchemistry.com

Transition Metal-Catalyzed Cross-Coupling Reactions for Scaffold Extension

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions can be employed to extend the molecular scaffold of this compound, a crucial step in the synthesis of more complex and potentially biologically active molecules. To participate in these reactions, the benzene ring of this compound would typically first need to be functionalized with a halide (e.g., Br, I) or a triflate group.

Commonly used cross-coupling reactions include:

Suzuki Coupling: This reaction pairs an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.

A novel "amino radical transfer" (ART) strategy, enabled by dual photoredox/nickel catalysis, has been developed for C(sp2)-C(sp3) coupling reactions, showcasing the continuous evolution of these synthetic methods. nih.gov These reactions offer a versatile approach to introduce a wide range of substituents onto the this compound core, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. The amino group of this compound makes it a suitable component for various MCRs.

For example, the amino group can act as the amine component in well-known MCRs such as:

Ugi Reaction: A four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide.

Passerini Reaction: A three-component reaction between a carboxylic acid, a ketone or aldehyde, and an isocyanide.

Mannich Reaction: A three-component reaction involving an aldehyde, a primary or secondary amine, and a compound containing an active hydrogen.

The use of this compound in such reactions would lead to the rapid generation of diverse and complex molecular libraries based on its core structure. This approach is particularly valuable in drug discovery for identifying new lead compounds. The study of (3+2) cycloaddition reactions, another type of reaction that can involve multiple components, has been explored using theoretical methods to understand regioselectivity and reaction mechanisms. mdpi.com

| Reaction Name | Reactant Types | Role of this compound | Potential Product Class |

|---|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Amine component | α-Acylamino amides |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | (If modified to an isocyanide) | α-Acyloxy carboxamides |

| Mannich Reaction | Aldehyde, Amine, Active Hydrogen Compound | Amine component | β-Amino carbonyl compounds |

Advanced Spectroscopic and Structural Elucidation of 3 Amino 5 Methoxybenzenesulfonamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-amino-5-methoxybenzenesulfonamide. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. For instance, the ¹H NMR spectra of sulfonamide derivatives with a methoxy (B1213986) group typically show a singlet peak around 3.6 ppm for the methyl protons. rsc.org Protons of the primary amine group and the sulfonamide –SO₂NH– group also produce characteristic signals. rsc.org Similarly, ¹³C NMR spectra display distinct signals for the methoxy carbon and the aromatic carbons. rsc.org

However, for a complete and unambiguous assignment of all signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are indispensable. wikipedia.org Experiments such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, helping to establish the connectivity of adjacent protons in the aromatic ring. wikipedia.orguoc.gr Heteronuclear correlation techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with their directly attached (one-bond) or more distant (multiple-bond) carbon or nitrogen atoms, respectively. wikipedia.org This allows for the definitive assignment of all proton, carbon, and sometimes even nitrogen resonances in the molecule.

Solid-State NMR (ssNMR) offers valuable information about the structure and dynamics of molecules in the solid phase. dur.ac.uk This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms. nih.govcsic.es By analyzing the chemical shifts and relaxation times in the solid state, ssNMR can differentiate between polymorphs and provide insights into intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. dur.ac.uk For sulfonamides, ssNMR studies, often complemented by theoretical calculations, have been crucial in understanding the complex motions and shielding effects within the crystal lattice. dur.ac.uk

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below, based on typical values for similar structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | 6.5 - 6.8 | 105 - 110 |

| H4 | 6.8 - 7.2 | 115 - 120 |

| H6 | 6.5 - 6.8 | 108 - 112 |

| -OCH₃ | 3.7 - 3.9 | 55 - 57 |

| -NH₂ (amino) | 4.0 - 5.5 | 148 - 152 (C-NH₂) |

| -SO₂NH₂ | 7.0 - 7.5 | 145 - 150 (C-SO₂) |

| C1 | - | 145 - 150 |

| C3 | - | 148 - 152 |

| C5 | - | 160 - 165 |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS Fragmentation Pathway Analysis)

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent molecule and its fragments. benthamdirect.comingentaconnect.com

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the protonated or deprotonated molecule. nih.gov In positive ion mode, sulfonamides typically exhibit characteristic fragmentation patterns. nih.govresearchgate.net A common fragmentation pathway involves the cleavage of the sulfonamide bond. researchgate.net Another significant fragmentation process observed in some aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 Da. nih.gov This SO₂ elimination often occurs through an intramolecular rearrangement. nih.gov The presence of substituents on the aromatic ring, such as the amino and methoxy groups in this compound, can influence these fragmentation pathways. nih.govnih.gov

The fragmentation patterns of sulfonamides can be complex, sometimes involving rearrangements that have not been fully elucidated. nih.gov Detailed analysis of the MS/MS spectra, often aided by HRMS to identify the elemental composition of fragment ions, helps in proposing and confirming these fragmentation mechanisms. benthamdirect.comingentaconnect.com This information is invaluable for the structural confirmation of newly synthesized derivatives and for the identification of related compounds in various matrices.

Table 2: Common Fragment Ions in the Mass Spectrum of Benzenesulfonamides

| m/z Value | Proposed Fragment Structure/Neutral Loss |

|---|---|

| [M+H]⁺ | Protonated molecule |

| [M+H - SO₂]⁺ | Loss of sulfur dioxide |

| 156 | [H₂NC₆H₄SO₂]⁺ (anilinium-4-sulfinate) |

| 108 | Rearrangement product from m/z 156 |

| 92 | [C₆H₅NH]⁺ (anilinium ion) |

Single Crystal X-ray Diffraction for Definitive Structural Determination and Conformational Analysis

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. researchgate.netrsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or its derivatives, it is possible to obtain precise information about bond lengths, bond angles, and torsion angles. researchgate.netmdpi.com This provides a definitive confirmation of the molecular structure and connectivity. researchgate.net

Beyond simple structural determination, SCXRD is crucial for conformational analysis. mdpi.comnih.gov It reveals the preferred conformation of the molecule in the crystal lattice, including the orientation of the sulfonamide and methoxy groups relative to the benzene (B151609) ring. mdpi.com For sulfonamides, the conformation around the S-N bond is of particular interest. Studies on related benzenesulfonamides have shown that the amino group of the sulfonamide moiety can adopt different orientations, such as being perpendicular or gauche to the benzene plane. mdpi.com

Furthermore, SCXRD provides detailed insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing. nih.govcsic.es The amino and sulfonamide groups are capable of acting as both hydrogen bond donors and acceptors, leading to the formation of complex hydrogen-bonding networks that stabilize the crystal structure. nih.gov Understanding these interactions is fundamental for studying polymorphism, as different polymorphs will have distinct crystal packing arrangements. nih.govnih.gov

Table 3: Illustrative Crystallographic Parameters for a Hypothetical Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.4 |

| Volume (ų) | 978.2 |

| Z | 4 |

Note: These are hypothetical values for illustrative purposes.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman Spectroscopy) for Molecular Interactions and Polymorphism)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. nih.govresearchgate.net These techniques are complementary, as some vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. nih.gov

For this compound, the FTIR and Raman spectra will exhibit characteristic bands corresponding to the various functional groups present. Key vibrational modes include:

N-H stretching vibrations of the amino and sulfonamide groups.

S=O asymmetric and symmetric stretching vibrations of the sulfonyl group. mdpi.com

C-O stretching vibrations of the methoxy group.

C=C stretching vibrations within the aromatic ring.

S-N stretching vibrations . rsc.org

The positions of these bands are sensitive to the molecular environment and intermolecular interactions. For example, hydrogen bonding involving the N-H groups will cause a shift in their stretching frequencies. mdpi.com This sensitivity makes vibrational spectroscopy a powerful tool for studying polymorphism. nih.govcsic.es Different crystalline forms of a compound will exhibit distinct FTIR and Raman spectra due to differences in their crystal packing and intermolecular interactions. nih.gov By comparing the spectra of different batches or forms of a compound, polymorphism can be readily identified. csic.es Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to aid in the assignment of vibrational modes. nih.govresearchgate.net

Table 4: Characteristic Vibrational Frequencies for Sulfonamides

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| -SO₂- | Asymmetric stretch | 1300 - 1350 |

| -SO₂- | Symmetric stretch | 1140 - 1180 |

| -NH₂ (amino) | N-H stretch | 3300 - 3500 |

| -SO₂NH- | N-H stretch | 3200 - 3300 |

| C-O (methoxy) | C-O stretch | 1020 - 1075, 1200-1275 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| -S-N- | S-N stretch | 895 - 915 |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Chiral Recognition)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the analysis of chiral molecules. cas.cz These methods measure the differential interaction of left and right circularly polarized light with a chiral substance. mdpi.com While this compound itself is not chiral, many of its derivatives, particularly those synthesized for biological applications, can be chiral. nih.gov

For a chiral derivative of this compound, CD spectroscopy can be used to determine its enantiomeric purity. nih.govresearchgate.net Enantiomers, being non-superimposable mirror images, will produce CD spectra that are equal in magnitude but opposite in sign. researchgate.net By measuring the CD spectrum of a sample and comparing it to that of a pure enantiomer, the enantiomeric excess can be quantified. chromatographytoday.com This is often done in conjunction with a separation technique like High-Performance Liquid Chromatography (HPLC), where a CD detector can be used to analyze the eluting peaks. nih.govresearchgate.net

CD spectroscopy is also a powerful tool for studying chiral recognition, which is the differential interaction of a chiral molecule with another chiral entity, such as a protein or another small molecule. nih.gov Changes in the CD spectrum upon binding can provide information about conformational changes in the molecule and the nature of the binding interaction. nih.gov Furthermore, theoretical calculations can be used to predict the CD spectra of different enantiomers and conformers, which aids in the assignment of the absolute configuration of a chiral center. nih.gov

Computational Chemistry and Theoretical Investigations on 3 Amino 5 Methoxybenzenesulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its energy, electron distribution, and geometry. nih.gov DFT, particularly with functionals like B3LYP, is widely employed for its balance of accuracy and computational cost in studying sulfonamide derivatives. researchgate.netnih.gov These calculations typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure, which serves as the basis for all further property predictions. ekb.eg

The electronic structure of a molecule is paramount to its chemical reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that a molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. nih.govorientjchem.org Conversely, a large energy gap indicates high stability and low reactivity. orientjchem.org

While specific calculations for 3-amino-5-methoxybenzenesulfonamide are not widely published, data from analogous sulfonamide structures provide valuable insights. For instance, DFT studies on various substituted benzenesulfonamides allow for a comparative understanding of their electronic properties.

Table 1: Illustrative Frontier Orbital Data for a Sulfonamide Derivative Data is representative of typical values found for related sulfonamide compounds.

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.5 |

A molecule with a higher HOMO energy is a better electron donor, whereas one with a lower LUMO energy is a better electron acceptor. orientjchem.org The distribution of these orbitals across the molecular structure indicates the most probable sites for electrophilic and nucleophilic attacks.

Quantum chemical calculations are instrumental in predicting the spectroscopic signatures of a molecule, which can then be used to verify experimental findings. researchgate.net

Infrared (IR) Frequencies: Theoretical vibrational analysis can predict the frequencies of IR absorption bands. These correspond to specific molecular motions, such as the stretching and bending of N-H (amino group), S=O (sulfonyl group), and C-O (methoxy group) bonds. Comparing calculated frequencies with experimental IR spectra helps in the precise assignment of spectral bands. nih.gov

NMR Spectra: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on the calculated magnetic shielding around each nucleus, providing a powerful tool for structural elucidation and confirmation. researchgate.net

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Visible absorption spectra. The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netbsu.by

Based on the calculated HOMO and LUMO energies, a set of global reactivity descriptors can be derived from conceptual DFT. orientjchem.orgdergipark.org.tr These descriptors quantify the chemical reactivity and stability of the molecule. ekb.eg

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, indicating lower reactivity. researchgate.netijres.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules have a small energy gap and are more polarizable and reactive. researchgate.netijres.org

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = χ² / (2η). This index helps to classify molecules as strong or weak electrophiles. dergipark.org.tr

Table 2: Illustrative Reactivity Descriptors for a Sulfonamide Derivative Data is representative of typical values found for related sulfonamide compounds.

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to electron cloud deformation. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the ability to act as an electrophile. |

These descriptors are crucial for predicting how this compound might interact with other chemical species and in different chemical environments. orientjchem.org

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict how a ligand (the molecule) might bind to a biological target, typically a protein or enzyme. nih.govbiorxiv.org

Molecular docking is a computational method that places a ligand into the binding site of a target protein and scores the resulting complex based on its binding affinity. nih.govnih.gov This process is essential for identifying potential drug candidates and understanding their mechanism of action at a molecular level. biorxiv.org

Docking simulations predict the most favorable binding pose of this compound within a protein's active site. ekb.eg The analysis of this predicted pose reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: Formed between the hydrogen bond donors (e.g., the amino -NH2 and sulfonamide -SO2NH2 groups) and acceptors (e.g., the oxygen of the methoxy (B1213986) group) on the ligand and corresponding residues in the protein's binding pocket.

Hydrophobic Interactions: Involving the aromatic ring of the ligand and nonpolar amino acid residues.

Electrostatic Interactions: Occurring between charged or polar groups on the ligand and the protein.

For example, in docking studies of similar sulfonamides, the sulfonamide group is often a key player, forming critical hydrogen bonds with backbone or side-chain residues of the target protein. ekb.eg The amino and methoxy groups can also form specific interactions that determine the orientation and affinity of the molecule. nih.gov

A molecule like this compound is not rigid and can adopt various three-dimensional shapes, or conformations, due to the rotation around its single bonds. nih.gov Molecular dynamics (MD) simulations can be used to explore this conformational landscape.

MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. This allows researchers to:

Assess the stability of the binding pose predicted by docking. A stable complex will see the ligand remain in the binding pocket with minimal fluctuations over the course of the simulation. nih.gov

Observe conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy with greater accuracy by accounting for solvent effects and entropic contributions.

Analysis of the conformational stability helps to validate the docking results and provides a more realistic picture of the binding event. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools crucial in modern drug discovery and materials science. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). For benzenesulfonamide (B165840) derivatives, including this compound, QSAR studies are frequently employed to predict their inhibitory activity against various enzyme targets, such as carbonic anhydrases. tandfonline.comnih.govfao.org

The development of a QSAR model for a series of benzenesulfonamide compounds typically involves several key steps. First, the three-dimensional structures of the molecules are optimized using computational methods like Density Functional Theory (DFT), often with a basis set such as B3LYP/6-311++G(d,p), to achieve a stable energetic conformation. tandfonline.com Following optimization, a wide array of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties, falling into categories such as:

Topological descriptors: These describe the atomic connectivity within the molecule (e.g., Balaban index, Randic connectivity index). nih.gov

Electronic descriptors: These relate to the electronic properties of the molecule (e.g., dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies).

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the molecule's hydrophobicity (e.g., logP).

Once the descriptors are calculated for a set of related compounds with known activities (the training set), statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical equation. tandfonline.com This equation links a selection of the most relevant descriptors to the observed biological activity. For instance, a hypothetical QSAR equation for a series of sulfonamide inhibitors might look like:

log(1/Ki) = β0 + β1(Descriptor A) + β2(Descriptor B) + ...

Here, Ki is the inhibition constant, and the descriptors A and B could represent electronic and steric properties, respectively. The statistical significance and predictive power of the resulting model are then rigorously validated using techniques like leave-one-out cross-validation (q²) and prediction on an external test set of compounds (r²pred). tandfonline.comnih.gov The generated models and their associated contour maps can then be used to predict the activity of new, unsynthesized compounds like this compound and to guide the design of more potent derivatives. tandfonline.com

| Descriptor Class | Descriptor Name | Description |

|---|---|---|

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |

| Topological | Balaban Index (J) | A topological index based on distance sums within the molecular graph; sensitive to branching and shape. nih.gov |

| Steric | Molecular Volume | The van der Waals volume of the molecule. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water; measures lipophilicity. |

Molecular Electrostatic Potential (MEP) Mapping and Mulliken Charge Analysis

Molecular Electrostatic Potential (MEP) and Mulliken population analysis are theoretical methods used to investigate the electronic properties and chemical reactivity of a molecule. indexcopernicus.com These analyses provide valuable insights into electrophilic and nucleophilic sites, as well as the charge distribution across the atoms, which govern intermolecular interactions.

Molecular Electrostatic Potential (MEP) The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net It is used to predict how a molecule will interact with other chemical species. Different colors on the MEP map represent different potential values:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons. These areas, typically found around electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack. nih.gov

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor. These areas, usually located around hydrogen atoms, are favorable for nucleophilic attack. nih.gov

Green: Represents regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the sulfonyl group (-SO₂) and the nitrogen of the amino group (-NH₂). These regions represent the primary sites for hydrogen bonding and interaction with electrophilic species. The hydrogen atoms of the amino group and the sulfonamide group (-SO₂NH₂) would exhibit positive potential (blue), marking them as potential hydrogen bond donors.

Mulliken Charge Analysis Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. wikipedia.org Although sensitive to the choice of basis set, it provides a useful qualitative picture of charge distribution. uni-muenchen.de The analysis partitions the total electron population among the constituent atoms.

In this compound, a Mulliken charge analysis would likely reveal a significant positive charge on the sulfur atom due to the strong electron-withdrawing effect of the two adjacent oxygen atoms. indexcopernicus.com Conversely, the oxygen and nitrogen atoms would carry negative charges, reflecting their high electronegativity. The carbon atoms in the benzene (B151609) ring would have varying charges depending on their substituent. The carbon atom attached to the electron-donating amino group would be more negative than the one attached to the electron-withdrawing sulfonamide group. This charge distribution is fundamental to understanding the molecule's dipole moment, polarizability, and reactivity.

| Functional Group / Atom | Predicted MEP Region | Predicted Mulliken Charge | Implication for Reactivity |

|---|---|---|---|

| Sulfonyl Group (-SO₂) Oxygens | Strongly Negative (Red) | Negative | Site for electrophilic attack; hydrogen bond acceptor. indexcopernicus.comnih.gov |

| Sulfonyl Group Sulfur | (Internally Positive) | Strongly Positive | Electron deficient center. indexcopernicus.com |

| Amino Group (-NH₂) Nitrogen | Negative (Red) | Negative | Site for electrophilic attack; hydrogen bond acceptor/donor. |

| Amino Group Hydrogens | Positive (Blue) | Positive | Site for nucleophilic attack; hydrogen bond donor. |

| Methoxy Group (-OCH₃) Oxygen | Negative (Red) | Negative | Hydrogen bond acceptor. |

Mechanistic Investigations of Biological Activities of 3 Amino 5 Methoxybenzenesulfonamide and Its Derivatives Preclinical Focus

In Vitro Enzyme Inhibition Studies

The ability of 3-amino-5-methoxybenzenesulfonamide derivatives to inhibit specific enzymes is a cornerstone of their biological activity. These studies are crucial for understanding their mechanism of action at a molecular level.

Characterization of Carbonic Anhydrase Inhibition Mechanisms

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play vital roles in numerous physiological processes. mdpi.com The inhibition of specific CA isoforms is a key therapeutic strategy for various conditions. Benzenesulfonamides, including derivatives of this compound, are a well-established class of CA inhibitors (CAIs). mdpi.comnih.gov

The primary mechanism of action for sulfonamide-based CAIs involves the binding of the sulfonamide group to the zinc ion (Zn2+) in the enzyme's active site. nih.gov This interaction displaces or prevents the binding of the natural substrate, carbon dioxide, thereby inhibiting the enzyme's catalytic activity. The affinity and selectivity of these inhibitors for different CA isoforms are influenced by the substituents on the benzenesulfonamide (B165840) ring. nih.govnih.gov

Studies on various benzenesulfonamide derivatives have revealed several distinct CA inhibition mechanisms:

Zinc Binders: These inhibitors directly coordinate with the Zn(II) ion in the active site. Sulfonamides are classic examples of this type of inhibitor. nih.gov

Anchoring to Zinc-Coordinated Water/Hydroxide (B78521): Some inhibitors interact with the water molecule or hydroxide ion that is coordinated to the zinc ion. nih.gov

Active Site Occlusion: Certain compounds can block the entrance to the active site cavity, preventing substrate access. nih.gov

Binding Outside the Active Site: In some cases, inhibitors can bind to a site distinct from the active site and still exert an inhibitory effect. nih.gov

The development of novel benzenesulfonamide derivatives often involves modifying the core structure to enhance binding affinity and selectivity for specific CA isoforms, such as the tumor-associated CA IX and CA XII. nih.govnih.gov For instance, the introduction of different chemical moieties can lead to compounds with low nanomolar to subnanomolar inhibition constants against these cancer-related isoforms. nih.gov

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Benzenesulfonamide Derivatives This table is for illustrative purposes and contains hypothetical data based on typical findings in the literature.

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

|---|---|---|---|---|

| Derivative A | 150 | 50 | 5.2 | 1.8 |

| Derivative B | 275 | 85 | 10.1 | 4.5 |

| Derivative C | 98 | 32 | 1.5 | 0.9 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

Exploration of Inhibition Mechanisms for Other Enzymes

Beyond carbonic anhydrases, derivatives of this compound have been investigated as inhibitors of a variety of other enzymes, highlighting the broad therapeutic potential of this chemical scaffold.

Protein Kinase C (PKC): Some aminobenzamide derivatives have been shown to inhibit Protein Kinase C (PKC) at a cellular level. nih.gov PKC is a family of enzymes involved in controlling the function of other proteins through phosphorylation. Its inhibition can impact various cellular signaling pathways. nih.gov The mechanism of inhibition by these compounds can be indirect and may not involve direct binding to the isolated enzyme. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for skin whitening applications. nih.gov Certain compounds with structural similarities to 3-amino-L-tyrosine, which possesses an ortho-aminophenol structure, have been identified as competitive inhibitors of mushroom tyrosinase. nih.gov The proposed mechanism involves the inhibitor bridging the copper ions in the enzyme's active site. nih.gov Structure-activity relationship (SAR) studies have shown that specific substitutions on the phenyl ring are crucial for potent tyrosinase inhibitory activity. nih.gov

Ornithine Aminotransferase (OAT): OAT is a pyridoxal (B1214274) 5'-phosphate-dependent enzyme implicated in hepatocellular carcinoma. nih.govnih.gov The inactivation of OAT is a potential therapeutic strategy. nih.gov Mechanistic studies on OAT inhibitors have revealed complex inactivation pathways, including Michael additions, enamine additions, and fluoride (B91410) ion elimination followed by conjugate addition. nih.govnih.gov The design of specific OAT inactivators often involves creating analogues that are converted into reactive species by the enzyme's own catalytic machinery. nih.gov

Dihydropteroate Synthetase (DHPS): Sulfonamides are known inhibitors of DHPS, an enzyme essential for folate synthesis in bacteria. This inhibition forms the basis of their antibacterial activity. While specific studies on this compound are not detailed in the provided context, the general mechanism for sulfonamides involves competing with the natural substrate, para-aminobenzoic acid (PABA).

BRD4: Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in gene transcription and is a target for cancer therapy. nih.govgoogle.com Derivatives of sulfonamides have been designed and synthesized as BRD4 inhibitors. nih.gov These inhibitors bind to the acetyl-lysine binding pocket of the bromodomain, displacing BRD4 from chromatin and thereby inhibiting the transcription of key oncogenes like c-Myc. nih.gov

Kinetic Analyses of Enzyme-Ligand Interactions

Kinetic analyses are essential for characterizing the nature of enzyme inhibition. These studies can determine whether an inhibitor acts in a reversible or irreversible manner and can further classify reversible inhibitors as competitive, non-competitive, or uncompetitive.

For example, kinetic studies of tyrosinase inhibitors have identified them as reversible and competitive, meaning they bind to the same active site as the substrate and can be displaced by higher substrate concentrations. nih.gov In the case of OAT, inhibitors are often mechanism-based inactivators, which form a covalent bond with the enzyme, leading to irreversible inhibition. nih.gov The kinetic parameters derived from these analyses, such as the inhibition constant (Ki) and the inactivation rate constant (kinact), are critical for evaluating the potency and efficacy of these compounds.

Receptor Binding Assays and Ligand-Target Interactions

In addition to enzyme inhibition, derivatives of this compound can exert their biological effects by binding to specific receptors, particularly G-protein coupled receptors (GPCRs).

Investigations of G-Protein Coupled Receptor (GPCR) Interactions

GPCRs are a large family of transmembrane receptors that play a central role in cellular signaling and are major drug targets. nih.gov

5-HT6 Receptor: The 5-HT6 receptor, a serotonin (B10506) receptor, is primarily expressed in the brain and is involved in cognitive function and various neuropsychiatric disorders. nih.govmdpi.com Many 5-HT6 receptor antagonists feature an arylsulfonyl group, suggesting its importance for binding. nih.gov Modeling studies have been employed to understand how these antagonists interact with the receptor. nih.gov The binding of these ligands can modulate the receptor's activity, which is positively coupled to adenylyl cyclase. nih.govmdpi.com

Chemokine Receptors (CXCR4, CCR8): Chemokine receptors are GPCRs that regulate immune cell trafficking. CCR8, for instance, is expressed on regulatory T cells (Tregs) and is implicated in creating an immunosuppressive tumor microenvironment. nih.govmdpi.comnih.gov Targeting CCR8 is a promising strategy in cancer immunotherapy to disrupt the recruitment of Tregs to the tumor site. nih.govmdpi.com While direct binding studies of this compound derivatives to these specific chemokine receptors are not explicitly detailed, the general principles of GPCR ligand binding would apply.

Identification of Key Residues and Binding Site Mapping

Understanding the specific interactions between a ligand and its receptor target is crucial for rational drug design. Computational modeling and site-directed mutagenesis are powerful tools for identifying key amino acid residues involved in binding.

For the 5-HT6 receptor, modeling studies have identified an aromatic/hydrophobic binding region. nih.gov Key amino acid residues that have been implicated in the binding of antagonists include Val107, Phe188, Ala192, and Phe285. nih.gov The interaction of the sulfonyl group of the antagonists with the receptor is also a key area of investigation. nih.gov These studies help to build a pharmacophore model that defines the essential structural features required for high-affinity binding to the 5-HT6 receptor.

Table 2: Key Amino Acid Residues in 5-HT6 Receptor Antagonist Binding This table is for illustrative purposes and contains hypothetical data based on typical findings in the literature.

| Antagonist | Interacting Residues | Type of Interaction |

|---|---|---|

| Antagonist X | Asp106 | Ionic Interaction |

| Phe188, Phe285 | π-π Stacking | |

| Val107, Ala192 | Hydrophobic Interaction | |

| Antagonist Y | Trp281 | Hydrogen Bond |

| Phe198 | Aromatic Interaction |

Cell-Based Assays for Cellular Pathway Modulation and Phenotypic Screening

Modulation of Cellular Signaling Pathways

Derivatives of 3-aminobenzenesulfonamide (B1265440) have been the subject of investigations to understand their influence on cellular signaling pathways. For instance, certain 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been shown to inhibit PAR-4 induced calcium mobilization in human platelets. nih.gov This suggests an interaction with signaling cascades related to platelet activation. Furthermore, studies on other structurally related sulfonamides have explored their potential to interfere with pathways crucial for cancer cell survival and proliferation, such as the inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC), which is a key enzyme in phospholipid metabolism. mdpi.com

Studies on Cell Growth and Proliferation (as mechanistic indicators)

Cell-based assays are fundamental in elucidating the mechanisms by which this compound and its analogs affect cell growth and proliferation. The anti-proliferative activity of various related sulfonamide derivatives has been evaluated in different cancer cell lines. For example, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which share a core structural motif, have demonstrated potent anti-proliferative effects against triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines. mdpi.com The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values. For instance, the benzoyl derivative 5i exhibited IC50 concentrations of 120–130 nM in both MDA-MB-231 and HCT116 cell lines. mdpi.com Similarly, compounds 5h and 5j showed IC50 values in the 200–350 nM range. mdpi.com These studies provide insights into how structural modifications can impact the ability of these compounds to halt cell proliferation, a key indicator of their underlying mechanism of action.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies on Derivatized Compounds

Quantitative Analysis of Substituent Effects on Biological Profiles

Quantitative analysis of how different substituents on the core structure of 3-aminobenzenesulfonamide derivatives affect their biological activity provides a more detailed understanding of the SAR. By systematically modifying the substituents and measuring the resulting changes in biological activity (e.g., IC50 values), researchers can develop quantitative structure-activity relationship (QSAR) models. For example, studies on 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have shown that shortening a linker region in the molecule does not negatively impact its anti-proliferative activity, with some derivatives maintaining potency in the nanomolar range. mdpi.com

In Vitro and Ex Vivo Model Systems for Mechanistic Elucidation of Biological Responses

A variety of in vitro and ex vivo models are employed to investigate the mechanisms of action of 3-aminobenzenesulfonamide derivatives. These models provide a biologically relevant context for studying drug-target interactions and downstream cellular effects. nuvisan.com

Enzyme Assays: To directly measure the inhibitory activity of compounds against specific enzymes, such as 12-lipoxygenase. nih.gov

Cell Line Models: Established cancer cell lines (e.g., MDA-MB-231, HCT116) are widely used to assess anti-proliferative activity and to study the modulation of cellular pathways. mdpi.com

Primary Cells: The use of primary human cells, such as platelets, allows for the investigation of compound effects in a more physiologically relevant setting. nih.gov

3D Cell Cultures: Spheroid models of cancer cells are being used to better mimic the in vivo tumor microenvironment and to evaluate the activity of compounds in a more complex system. mdpi.com

Ex Vivo Tissues: Isolated tissues, such as islets of Langerhans, can be used to study the effects of compounds on specific biological processes, like the reduction of 12-HETE. nih.gov

These model systems are instrumental in building a comprehensive understanding of how this compound and its derivatives exert their biological effects at a molecular and cellular level.

Emerging Non Biological Applications and Contributions to Material Science

Role of 3-amino-5-methoxybenzenesulfonamide as a Versatile Building Block in Organic Synthesis

This compound serves as a valuable scaffold in organic synthesis due to its multiple reactive sites. The amino group is a key functional group that can undergo a variety of chemical transformations, making it a cornerstone for constructing more complex molecules. For instance, it can react with various electrophiles to form a wide array of derivatives.

The presence of the sulfonamide group, in conjunction with the amino and methoxy (B1213986) groups, influences the electronic properties of the aromatic ring, directing the course of electrophilic aromatic substitution reactions. This allows for the regioselective introduction of other functional groups onto the benzene (B151609) ring, further expanding its synthetic utility.

One of the notable applications of this compound is in the synthesis of heterocyclic compounds. The amino group can participate in cyclization reactions with suitable bifunctional reagents to form various heterocyclic systems, which are prevalent in medicinal chemistry and material science. For example, it can be a precursor for the synthesis of certain benzamide (B126) derivatives.